Cyantraniliprole

概述

描述

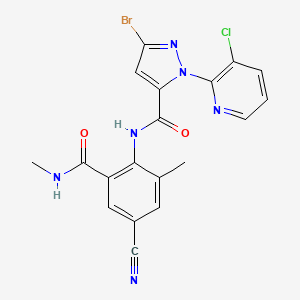

Cyantraniliprole is an insecticide of the ryanoid class, specifically a diamide insecticide . It is approved for use in the United States, Canada, China, and India . It has activity against pests such as Diaphorina citri that have developed resistance to other classes of insecticides .

Synthesis Analysis

Cyantraniliprole was synthesized and its structure was confirmed by 1H NMR . The results of biological activities evaluated in the greenhouse indicated that cyantraniliprole has good activity .Molecular Structure Analysis

Cyantraniliprole was identified by retention time (RT ± 0.1 min), accurate molecular ion at m/z 473.0123, and reference isotope ions at m/z 475.0101 and 477.0074 (mass errors < 5 ppm) .Chemical Reactions Analysis

The hydrolysis reactions of cyantraniliprole were investigated in sterile buffer solutions at pH 4, 7, and 9 . The reactions observed were intramolecular cyclizations and rearrangements instead of the anticipated amide hydrolysis to carboxylic acids .Physical And Chemical Properties Analysis

Cyantraniliprole is a diamide insecticide with a mode of action (ryanodine receptor activation) similar to chlorantraniliprole and flubendiamide . It has root systemic activity with some translaminar .科学研究应用

Agricultural Crop Protection

Cyantraniliprole is used as a foliar spray or soil application on various agricultural crops and as a seed treatment on some crops. It protects against a wide range of pests, ensuring crop safety and yield enhancement .

Turf and Ornamental Plant Care

It is registered for non-agricultural uses, including the care of turf and ornamental plants, providing a solution for pest management in non-food settings .

Pest Management in Forestry

Studies have shown that Cyantraniliprole can be effective in managing pests in forestry. Different modes of application, such as translaminar, basipetal, and acropetal treatments, have been tested against pests like damaged horse chestnut leaves .

Insecticidal Effectiveness

As a second-generation ryanodine receptor, Cyantraniliprole has shown effectiveness against a variety of insects by causing continuous muscular contraction, paralysis, and death. Its impact on storage pests like T. confusum adults has been noted as particularly significant .

Lethal and Sublethal Effects on Lepidopteran Pests

Research has evaluated the lethal and sublethal effects of Cyantraniliprole on destructive lepidopteran pests such as Spodoptera littoralis Boisduval and Agrotis ipsilon Hufnagel. This helps in understanding its broader impact on pest populations and ecosystem balance .

作用机制

Target of Action

Cyantraniliprole is a second-generation ryanodine receptor insecticide . The primary target of Cyantraniliprole is the ryanodine receptor channels in insect striated muscle cells . These receptors play a critical role in muscle function by regulating the release of calcium from intracellular stores into the cell cytoplasm .

Mode of Action

Cyantraniliprole binds to and activates the ryanodine receptors, causing an unregulated release of calcium . This uncontrolled release of calcium leads to internal calcium store depletion and impaired regulation of muscle contraction . The result is continuous muscular contraction, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The activation of ryanodine receptors by Cyantraniliprole disrupts the normal biochemical pathways in insects. The unregulated release of calcium disrupts the normal functioning of the muscles, leading to paralysis . This disruption affects the insect’s ability to move, feed, and perform other vital functions, ultimately leading to its death .

Pharmacokinetics

Cyantraniliprole is readily absorbed in rats, and the absorption is similar at 10 and 150 mg/kg bw . The majority of the absorption occurs during the first 24 hours (85% of the absorbed radioactivity), and the peak plasma concentration (Cmax) is reached approximately 2 hours after dosing . Following oral dosing, the majority of the dose is extensively distributed throughout the body . The absorbed Cyantraniliprole is readily and extensively metabolized, mainly by hydroxylation of methylphenyl and N-methyl carbon .

Result of Action

The result of Cyantraniliprole’s action is the paralysis and eventual death of the insect . By disrupting normal muscle function, the insect is unable to move or feed, leading to its death . This makes Cyantraniliprole an effective insecticide against a variety of pests .

Action Environment

Cyantraniliprole is used in a variety of environments to control insect pests in fruit crops, tree nuts, oil seed crops, cotton, grapes, rice, vegetables, ornamentals, and turf . It is approved for use in the United States, Canada, China, and India . It’s important to note that cyantraniliprole is likely to adversely affect about 41% of endangered or threatened species . Therefore, its use must be carefully managed to minimize its impact on non-target species and the environment .

安全和危害

未来方向

The U.S. Environmental Protection Agency (EPA) has approved new labels for the insecticide cyantraniliprole that include new mitigations to protect federally threatened or endangered (listed) species . This action reflects EPA’s efforts to meet its obligations under the Endangered Species Act (ESA) by identifying potential effects to listed species, implementing necessary mitigations, and initiating the ESA consultation process with the U.S. Fish and Wildlife Service and National Marine Fisheries Service .

属性

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUIBGJRQBEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058174 | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Cyantraniliprole | |

CAS RN |

736994-63-1 | |

| Record name | Cyantraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736994-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyantraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYANTRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of cyantraniliprole?

A1: Cyantraniliprole belongs to the anthranilic diamide class of insecticides, which act as ryanodine receptor activators. [, , ] It selectively binds to ryanodine receptors (RyRs) found in insect muscle cells. [] This binding triggers an uncontrolled release of calcium ions (Ca2+) from internal stores within the muscle cells. []

Q2: What are the downstream effects of cyantraniliprole binding to ryanodine receptors?

A2: The uncontrolled release of Ca2+ leads to the depletion of calcium stores, disrupting muscle function and ultimately causing paralysis and death in insects. [, , , ]

Q3: How does cyantraniliprole's selectivity for insect ryanodine receptors impact its safety profile?

A3: Cyantraniliprole exhibits low toxicity to mammals, including humans, due to its selective binding affinity for insect RyRs. [, ] Studies have shown minimal effects on honeybees and other beneficial insects at recommended application rates. [, , ]

Q4: Which insect pests are effectively controlled by cyantraniliprole?

A4: Cyantraniliprole demonstrates broad-spectrum activity against various insect pests, including:

- Lepidoptera: Spodoptera litura (tobacco cutworm), Plutella xylostella (diamondback moth), Helicoverpa armigera (cotton bollworm), Ostrinia furnacalis (Asian corn borer), Spodoptera frugiperda (fall armyworm). [, , , , , , ]

- Hemiptera: Bemisia tabaci (whitefly), Myzus persicae (green peach aphid), Aphis gossypii (cotton aphid), Diaphorina citri (Asian citrus psyllid). [, , , , , , , , ]

- Coleoptera: Scelodonta strigicollis (coffee flea beetle), Agrotis ipsilon (black cutworm). [, ]

- Diptera: Liriomyza trifolii (serpentine leafminer), Bactrocera dorsalis (oriental fruit fly), Rhagoletis indifferens (western cherry fruit fly). [, , , ]

Q5: What are the different application methods for cyantraniliprole?

A5: Cyantraniliprole can be applied using various methods, including:

- Foliar sprays: Direct application onto the leaves of plants. [, , , , , ]

- Seed treatments: Coating seeds with the insecticide before planting, providing systemic protection to seedlings as they grow. [, , ]

- Soil treatments: Drenching the soil around the base of plants for systemic uptake by roots. [, ]

- Bait formulations: Used for attracting and killing specific insect pests. [, ]

Q6: How does cyantraniliprole behave in the environment after application?

A6: Cyantraniliprole is characterized by low water solubility (about 0.01 g/L), which limits its leaching potential in soil. [] It exhibits a relatively short half-life in soil, ranging from 2.6 to 87 days, depending on environmental factors such as temperature and soil type. [, , ]

Q7: Does cyantraniliprole accumulate in the environment?

A7: Cyantraniliprole does not have a tendency to accumulate in the soil following repeated applications, according to label instructions. [] Its rapid degradation in soil minimizes the risk of long-term environmental contamination.

Q8: How do residues of cyantraniliprole behave in plants?

A8: Cyantraniliprole can translocate within plants, primarily through the xylem, leading to its presence in various plant tissues, including leaves, stems, and fruits. [, , , ] The extent of translocation and residue levels depend on factors such as plant species, application method, and time elapsed after application.

Q9: Are there any concerns about cyantraniliprole residues in food crops?

A9: Maximum residue limits (MRLs) for cyantraniliprole have been established in various countries to ensure food safety. [, , ] Proper application timing and adherence to pre-harvest intervals are crucial for minimizing residues in harvested crops.

Q10: Has resistance to cyantraniliprole been reported in insect populations?

A10: Cases of resistance or reduced susceptibility to cyantraniliprole have been documented in some insect populations, highlighting the need for effective resistance management strategies. [, , , , , ]

Q11: What are the potential mechanisms of resistance to cyantraniliprole?

A11: Several mechanisms can contribute to cyantraniliprole resistance, including:

- Target-site mutations: Changes in the amino acid sequence of the ryanodine receptor can reduce the binding affinity of cyantraniliprole. [, , ]

- Metabolic resistance: Increased detoxification of the insecticide by enzymes within the insect, such as cytochrome P450s, can reduce its efficacy. [, , , ]

Q12: How can the development of resistance to cyantraniliprole be mitigated?

A12: Implementing resistance management strategies is essential for prolonging the effectiveness of cyantraniliprole. These strategies include:

- Rotation with insecticides possessing different modes of action: This helps prevent the selection pressure on a single target site and reduces the likelihood of resistance development. [, , ]

- Monitoring insect populations for resistance: Regular monitoring of field populations for changes in susceptibility to cyantraniliprole is crucial for early detection of resistance development and timely implementation of alternative control measures. [, , , ]

- Preserving and enhancing biological control: Encouraging the presence and activity of natural enemies of target pests can contribute to long-term pest management and reduce reliance on insecticides. [, ]

Q13: What analytical methods are commonly employed for detecting and quantifying cyantraniliprole residues?

A13: Several analytical methods are available for analyzing cyantraniliprole residues in various matrices, with the most widely used being:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is commonly employed for the quantification of cyantraniliprole and its metabolites in complex matrices, such as plant tissues, soil, and water. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers a robust method for analyzing cyantraniliprole in various matrices. []

Q14: What are some areas of ongoing research on cyantraniliprole?

A14: Ongoing research efforts are focused on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)

![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)

![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)